Cas no 21497-30-3 (2,3-Bis(thiophen-2-yl)prop-2-enoic acid)
2,3-Bis(thiophen-2-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (Z)-2,3-dithiophen-2-ylprop-2-enoic acid
- 2,3-bis(thiophen-2-yl)prop-2-enoic acid
- HMS1399O12
- 2,3-Di(thiophen-2-yl)acrylic acid
- NE57966
- 2,3-Bis(thiophen-2-yl)prop-2-enoic acid
-
- Inchi: 1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+
- InChI Key: CWLNDKQJHPKCEM-VQHVLOKHSA-N
- SMILES: S1C=CC=C1/C(/C(=O)O)=C\C1=CC=CS1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 276
- XLogP3: 2.9
- Topological Polar Surface Area: 93.8
2,3-Bis(thiophen-2-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B589028-25mg |
2,3-Bis(thiophen-2-yl)prop-2-enoic Acid |
21497-30-3 | 25mg |
$ 55.00 | 2022-10-27 | ||
| TRC | B589028-50mg |
2,3-Bis(thiophen-2-yl)prop-2-enoic Acid |
21497-30-3 | 50mg |
$ 75.00 | 2022-10-27 | ||
| TRC | B589028-250mg |
2,3-Bis(thiophen-2-yl)prop-2-enoic Acid |
21497-30-3 | 250mg |
$ 290.00 | 2022-10-27 | ||
| AK Scientific | 1918CH-100mg |
2,3-Dithiophen-2-ylprop-2-enoic acid |
21497-30-3 | 95% | 100mg |
$176 | 2023-09-16 | |
| AK Scientific | 1918CH-1g |
2,3-Dithiophen-2-ylprop-2-enoic acid |
21497-30-3 | 95% | 1g |
$465 | 2023-09-16 | |
| AK Scientific | 1918CH-5g |
2,3-Dithiophen-2-ylprop-2-enoic acid |
21497-30-3 | 95% | 5g |
$1237 | 2023-09-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288752-100mg |
2,3-Bis(thiophen-2-yl)prop-2-enoic acid |
21497-30-3 | 98% | 100mg |
¥600 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288752-250mg |
2,3-Bis(thiophen-2-yl)prop-2-enoic acid |
21497-30-3 | 98% | 250mg |
¥777 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288752-1g |
2,3-Bis(thiophen-2-yl)prop-2-enoic acid |
21497-30-3 | 98% | 1g |
¥2163 | 2023-04-14 | |
| 1PlusChem | 1P024LDG-50mg |
2,3-Bis(thiophen-2-yl)prop-2-enoic Acid |
21497-30-3 | 95% | 50mg |
$124.00 | 2023-12-19 |
2,3-Bis(thiophen-2-yl)prop-2-enoic acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2,3-Bis(thiophen-2-yl)prop-2-enoic acid
Comprehensive Overview of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid (CAS No. 21497-30-3): Properties, Applications, and Research Insights
2,3-Bis(thiophen-2-yl)prop-2-enoic acid (CAS No. 21497-30-3) is a specialized organic compound featuring a unique molecular structure that combines thiophene rings with a prop-2-enoic acid backbone. This compound has garnered significant attention in materials science, pharmaceutical research, and organic electronics due to its conjugated system and electron-rich properties. Its thiophene derivatives are particularly valued for their role in designing organic semiconductors, photovoltaic materials, and biologically active molecules.
In recent years, the demand for sustainable materials and green chemistry solutions has driven research into thiophene-based compounds. Users frequently search for terms like "thiophene applications in OLEDs" or "organic solar cell materials," reflecting the compound's relevance in cutting-edge technologies. The 2,3-Bis(thiophen-2-yl)prop-2-enoic acid structure offers tunable electronic properties, making it a candidate for flexible electronics and energy storage devices, aligning with trends in renewable energy and wearable technology.
From a synthetic perspective, 21497-30-3 serves as a versatile intermediate. Researchers explore its cross-coupling reactions and polymerization potential, often referencing queries such as "how to modify thiophene derivatives for higher conductivity." Its carboxylic acid functional group further enables derivatization into esters or amides, expanding its utility in drug discovery and coordination chemistry. Notably, its photophysical properties are investigated for fluorescence-based sensors, a hot topic in environmental monitoring.
The compound's stability under ambient conditions and solubility in common organic solvents (e.g., THF, DMSO) facilitate its integration into solution-processable materials. This addresses a common user question: "which solvents work best for thiophene derivatives?" Additionally, its thermal stability up to 200°C makes it suitable for high-temperature applications, a key consideration for industrial-scale synthesis.
In the pharmaceutical domain, 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is studied for its potential as a scaffold for kinase inhibitors or anti-inflammatory agents. Searches like "thiophene in medicinal chemistry" highlight this interest. Its planar structure allows π-stacking interactions, crucial for target binding in drug design. However, unlike regulated compounds, it remains a research-focused entity without restrictive classifications.
Environmental and safety profiles of 21497-30-3 are also frequently queried. While it exhibits low acute toxicity, proper laboratory handling protocols (gloves, ventilation) are recommended. This aligns with broader searches on "safe handling of conjugated organic acids," emphasizing user awareness of chemical safety.
Future directions for 2,3-Bis(thiophen-2-yl)prop-2-enoic acid include nanomaterial functionalization and hybrid composite development, responding to trends like "organic-inorganic hybrid materials." Its compatibility with metal-organic frameworks (MOFs) and graphene oxides opens avenues for next-gen sensors and catalysts, ensuring its continued relevance in multidisciplinary research.
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